6-Bromo-5-hydroxyisoindolin-1-one
Overview
Description
6-Bromo-5-hydroxyisoindolin-1-one: is a heterocyclic compound characterized by the presence of a bromine atom at the 6th position and a hydroxyl group at the 5th position on an isoindolinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Ultrasonic-Assisted Synthesis: One method involves the ultrasonic-assisted synthesis of isoindolin-1-one derivatives. This method is efficient and yields high purity products.
Condensation Reactions: Another common approach is the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindolinone scaffold.
Industrial Production Methods: Industrial production methods for 6-Bromo-5-hydroxyisoindolin-1-one are not extensively documented. the methods mentioned above can be scaled up for industrial applications, ensuring high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 6-Bromo-5-hydroxyisoindolin-1-one can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoindolinones.
Scientific Research Applications
Chemistry: 6-Bromo-5-hydroxyisoindolin-1-one is used as a building block in organic synthesis, enabling the construction of more complex molecules .
Biology: In biological research, this compound is studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity .
Medicine: The compound is investigated for its potential therapeutic applications, including anticancer and antimicrobial activities .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other fine chemicals .
Mechanism of Action
The mechanism of action of 6-Bromo-5-hydroxyisoindolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the bromine atom play crucial roles in binding to these targets, leading to the modulation of biological pathways .
Comparison with Similar Compounds
Isoindoline-1,3-dione: This compound shares the isoindolinone core but lacks the bromine and hydroxyl substituents.
5-Hydroxyisoindolin-1-one: Similar to 6-Bromo-5-hydroxyisoindolin-1-one but without the bromine atom.
Uniqueness: this compound is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
6-bromo-5-hydroxy-2,3-dihydroisoindol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c9-6-2-5-4(1-7(6)11)3-10-8(5)12/h1-2,11H,3H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPUWVLNCZHMTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2C(=O)N1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401242419 | |
Record name | 6-Bromo-2,3-dihydro-5-hydroxy-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401242419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373223-17-6 | |
Record name | 6-Bromo-2,3-dihydro-5-hydroxy-1H-isoindol-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1373223-17-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2,3-dihydro-5-hydroxy-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401242419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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